molecular formula C8H6ClFN2 B13845326 6-Chloro-7-fluoro-3-methyl-1H-indazole

6-Chloro-7-fluoro-3-methyl-1H-indazole

Cat. No.: B13845326
M. Wt: 184.60 g/mol
InChI Key: ZZQWOBGSDOHMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-fluoro-3-methyl-1H-indazole is a heterocyclic aromatic organic compound Indazoles, including this compound, are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-3-methyl-1H-indazole typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in DMSO under an O2 atmosphere . Another method involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .

Industrial Production Methods

Industrial production methods for indazoles often utilize metal-catalyzed synthesis due to their efficiency and high yields. These methods minimize the formation of undesirable byproducts and are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by transition metals.

    Reduction: Commonly involves the use of reducing agents like sodium borohydride.

    Substitution: Halogen atoms (chlorine and fluorine) on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Transition metal catalysts such as Cu(OAc)2.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the halogen atoms can lead to the formation of various substituted indazoles .

Scientific Research Applications

6-Chloro-7-fluoro-3-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-methyl-1H-indazole
  • 6-Bromo-7-fluoro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
  • 3-Amino-1H-indazole-1-carboxamides

Uniqueness

6-Chloro-7-fluoro-3-methyl-1H-indazole is unique due to the presence of both chlorine and fluorine atoms on the indazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other indazole derivatives, making it a compound of interest for further research and development .

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

6-chloro-7-fluoro-3-methyl-2H-indazole

InChI

InChI=1S/C8H6ClFN2/c1-4-5-2-3-6(9)7(10)8(5)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

ZZQWOBGSDOHMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NN1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.